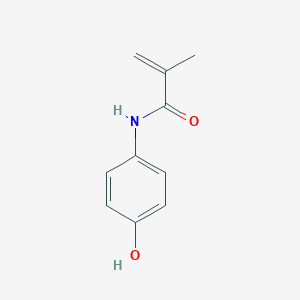

N-(4-Hydroxyphenyl)methacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-6,12H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSZONUJSGDIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172836 | |

| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-95-9 | |

| Record name | (4-Hydroxyphenyl)methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19243-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxyphenyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)methacrylamide (HPMAm) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, imparts valuable properties to its corresponding polymers, including bioadhesion, stimuli-responsiveness, and opportunities for further functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and polymerization of HPMAm, with a focus on the underlying chemical principles and experimental methodologies. Furthermore, it delves into the burgeoning applications of poly(N-(4-hydroxyphenyl)methacrylamide) and its copolymers in fields such as drug delivery, tissue engineering, and bioadhesives, offering insights for the design and development of novel functional biomaterials.

Introduction: The Strategic Importance of Phenolic Monomers

The design of functional polymers for biomedical applications hinges on the judicious selection of monomeric building blocks. Monomers bearing specific functional groups can endow the resulting polymer with desirable characteristics such as hydrophilicity, biocompatibility, and responsiveness to physiological cues. N-(4-hydroxyphenyl)methacrylamide stands out in this regard due to the presence of a phenolic hydroxyl group. This moiety is a versatile handle for influencing polymer properties and for subsequent chemical modifications. Unlike its non-phenolic counterparts, the hydroxyl group on the phenyl ring offers a mildly acidic proton, the potential for hydrogen bonding, and redox activity, all of which can be harnessed for sophisticated material design. This guide will explore the fundamental chemistry and practical applications of this important monomer.

Physicochemical Properties of N-(4-hydroxyphenyl)methacrylamide

A thorough understanding of the monomer's intrinsic properties is paramount for its effective use in polymer synthesis and material design.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| CAS Number | 19243-95-9 | [1][2] |

| Appearance | White to gray or brown powder/crystal | [2] |

| Melting Point | 142-147 °C | [2] |

| Solubility | Soluble in acetone | TCI America |

| Predicted pKa | ~9.98 (phenolic hydroxyl) | ChemicalBook |

Note: The pKa of the phenolic proton is predicted and can be influenced by the surrounding environment. For comparison, the pKa of 4-aminophenol is approximately 10.3, while electron-withdrawing groups in the para position, such as in 4-nitrophenol (pKa 7.15) and 4-cyanophenol (pKa 7.95), lower the pKa.[3][4][5]

Synthesis of N-(4-hydroxyphenyl)methacrylamide

The most common and logical synthetic route to N-(4-hydroxyphenyl)methacrylamide is the acylation of 4-aminophenol with methacryloyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct generated during the reaction.

Caption: Synthesis of N-(4-hydroxyphenyl)methacrylamide

Experimental Protocol (Adapted from similar reactions)

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds, such as N-(2-hydroxypropyl)methacrylamide and N-4-benzoylphenyl methacrylamide, and should be optimized for specific laboratory conditions.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane). Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the stirred suspension.

-

Acylation: Slowly add methacryloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess triethylamine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(4-hydroxyphenyl)methacrylamide monomer.

Spectroscopic Characterization

The identity and purity of the synthesized monomer are confirmed using standard spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(4-hydroxyphenyl)methacrylamide will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H stretch (phenolic): A broad band in the region of 3200-3500 cm⁻¹.

-

N-H stretch (amide): A sharp to moderately broad band around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band around 1650-1670 cm⁻¹.

-

N-H bend (Amide II): A band in the region of 1530-1550 cm⁻¹.

-

C=C stretch (vinyl): A band around 1630 cm⁻¹.

-

C-H stretch (aromatic and vinyl): Bands in the region of 3000-3100 cm⁻¹.

-

C-O stretch (phenol): A band around 1200-1250 cm⁻¹.

Note: The provided peak locations are approximate and based on typical values for these functional groups.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the monomer.

¹H NMR (Expected Chemical Shifts):

-

Phenolic OH: A broad singlet, chemical shift is dependent on solvent and concentration (typically δ 9.0-10.0 ppm in DMSO-d₆).

-

Amide NH: A singlet around δ 9.0-9.5 ppm (in DMSO-d₆).

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.7-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Vinyl Protons: Two distinct signals in the vinyl region (δ 5.5-6.0 ppm), appearing as singlets or narrow multiplets.

-

Methyl Protons: A singlet around δ 1.9-2.0 ppm.

¹³C NMR (Expected Chemical Shifts):

-

Carbonyl Carbon (C=O): δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 115-155 ppm. The carbon attached to the hydroxyl group will be the most downfield in this region.

-

Vinyl Carbons: Signals around δ 120-140 ppm.

-

Methyl Carbon: A signal around δ 18-20 ppm.

Note: The expected chemical shifts are based on the analysis of structurally similar compounds such as N-(4-aminophenyl)methacrylamide and general principles of NMR spectroscopy.[10][11]

Polymerization of N-(4-hydroxyphenyl)methacrylamide

N-(4-hydroxyphenyl)methacrylamide can be polymerized using various techniques, with free-radical polymerization being one of the most common and accessible methods. The resulting polymer is poly(N-(4-hydroxyphenyl)methacrylamide), often abbreviated as p(HPMAm).

Free-Radical Polymerization

This method involves the initiation of polymerization using a free-radical initiator, which can be a thermal initiator (e.g., AIBN, benzoyl peroxide) or a redox initiator system.

Caption: Free-Radical Polymerization of HPMAm

Experimental Protocol (Generalized)

Disclaimer: This is a general protocol for free-radical solution polymerization and should be adapted and optimized for the specific monomer and desired polymer characteristics.[12][13]

-

Preparation: Dissolve N-(4-hydroxyphenyl)methacrylamide (e.g., 1 g) and a free-radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 1-2 mol% with respect to the monomer) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane) in a reaction vessel.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and stir for a specified time (e.g., 6-24 hours).

-

Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether, hexane) with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Properties and Applications of Poly(N-(4-hydroxyphenyl)methacrylamide)

The unique properties of p(HPMAm) stem directly from the interplay between the hydrophilic amide and phenolic groups and the hydrophobic polymer backbone.

pH-Responsiveness

The phenolic hydroxyl group has a pKa in the physiological range, making p(HPMAm) a pH-responsive polymer. At pH values below its pKa, the hydroxyl group is protonated and the polymer is less soluble in water. As the pH increases above the pKa, the hydroxyl group deprotonates to form a phenolate anion. The resulting electrostatic repulsion between the negatively charged chains leads to polymer chain expansion and increased water solubility. This property is highly valuable for designing "smart" drug delivery systems that release their payload in specific pH environments, such as the slightly acidic tumor microenvironment or different compartments of the gastrointestinal tract.

Bioadhesion

The phenolic hydroxyl groups in p(HPMAm) can form strong hydrogen bonds with biological surfaces, such as mucosal tissues. This bioadhesive property is beneficial for localized drug delivery, as it can increase the residence time of a formulation at the site of action, leading to improved drug absorption and therapeutic efficacy.[14]

Drug Delivery and Bioconjugation

The hydroxyl group serves as a convenient point for the covalent attachment of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with tailored pharmacokinetic profiles. Copolymers of HPMAm with other monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), can be synthesized to fine-tune the physicochemical properties of the resulting nanocarriers for drug delivery.

Tissue Engineering and Cell Culture

Polymers and hydrogels based on HPMAm can be used as scaffolds for tissue engineering and as substrates for cell culture.[1] The phenolic groups can mimic aspects of the extracellular matrix and can be further functionalized with cell-adhesive peptides or growth factors to promote cell attachment, proliferation, and differentiation.

Conclusion and Future Perspectives

N-(4-hydroxyphenyl)methacrylamide is a versatile functional monomer with significant potential in the field of biomedical polymers. Its straightforward synthesis and the valuable properties conferred by its phenolic hydroxyl group make it an attractive building block for the development of smart biomaterials. Future research will likely focus on the development of well-defined copolymers and block copolymers of HPMAm using controlled radical polymerization techniques, such as RAFT polymerization, to achieve precise control over polymer architecture and functionality. This will enable the creation of highly sophisticated materials for targeted drug delivery, regenerative medicine, and advanced diagnostics. The continued exploration of the unique chemistry of the phenolic group will undoubtedly unlock new and exciting applications for this promising monomer.

References

-

Polysil. N-(4-Hydroxyphenyl)methacrylamide. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]

-

ResearchGate. FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. [Link]

-

ACS Publications. Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. [Link]

-

ResearchGate. Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. [Link]

-

ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... [Link]

-

ResearchGate. 1 H NMR and 13 C NMR characterization of MTC. [Link]

-

SpringerLink. Synthesis and free-radical polymerization of water-soluble acrylamide monomers. [Link]

-

NIST WebBook. Methacrylamide. [Link]

- Google Patents.

-

Royal Society of Chemistry. Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]

-

Indian Academy of Sciences. Controlled Free Radical Polymerization. [Link]

-

ResearchGate. The experimental FT-IR spectrum of 4NPA. [Link]

- Google Patents. CN102351729A - Method for preparing N-hydroxymethyl acrylamide.

-

Semantic Scholar. 1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. [Link]

-

PubMed. Synthesis of N-(2-hydroxypropyl)methacrylamide copolymers with antimicrobial activity. [Link]

-

ResearchGate. FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer... [Link]

-

ResearchGate. Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. [Link]

-

PubChem. 4-Bromophenol. [Link]

-

PubChem. 4-Cyanophenol. [Link]

-

PubChem. 4-Aminophenol. [Link]

-

PubChem. 4-Chlorophenol. [Link]

-

PubChem. 4-Nitrophenol. [Link]

Sources

- 1. N-(4-HYDROXYPHENYL)METHACRYLAMIDE | 19243-95-9 [chemicalbook.com]

- 2. (4-Hydroxyphenyl)methacrylamide = 98 19243-95-9 [sigmaaldrich.com]

- 3. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. cris.iucc.ac.il [cris.iucc.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. N-(4-Hydroxyphenyl)methacrylamide | Polysil [polycil.co.uk]

N-(4-hydroxyphenyl)methacrylamide CAS number 19243-95-9

An In-Depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide for Advanced Research Applications

This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)methacrylamide (CAS: 19243-95-9), a functional monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. Its unique bifunctional nature, possessing both a polymerizable methacrylamide group and a reactive phenolic hydroxyl group, makes it a versatile building block for advanced functional polymers. We will delve into its synthesis, purification, in-depth characterization, polymerization, and key applications, with a focus on the scientific principles and practical methodologies required for its successful implementation in a research setting.

Core Chemical & Physical Properties

N-(4-hydroxyphenyl)methacrylamide, hereafter referred to as HPMA-Phenol for clarity, is a crystalline solid at room temperature. Its properties make it suitable for a range of polymerization techniques and subsequent chemical modifications.

| Property | Value | Source |

| CAS Number | 19243-95-9 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][3] |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 154-158 °C | |

| Canonical SMILES | CC(=C)C(=O)NC1=CC=C(C=C1)O | [2] |

Synthesis and Purification

The most direct and widely adopted synthesis of HPMA-Phenol is the Schotten-Baumann reaction, which involves the N-acylation of 4-aminophenol with methacryloyl chloride.

Causality of Experimental Design: The choice of reagents and conditions is critical for achieving a high yield and purity. 4-Aminophenol serves as the nucleophile, with its amino group being more reactive than the phenolic hydroxyl group for acylation. Methacryloyl chloride is the electrophilic acylating agent. A non-nucleophilic organic base, such as triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the 4-aminophenol starting material, which would render it non-nucleophilic and halt the reaction. Anhydrous tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively dissolves the reactants while being unreactive. The reaction is typically run at low temperatures (0 °C) to control the exothermicity and minimize side reactions, such as polymerization of the methacryloyl chloride or the product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of HPMA-Phenol.

Detailed Laboratory Protocol: Synthesis

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Preparation: In the flask, dissolve 4-aminophenol (5.45 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Initiation: Cool the flask to 0 °C using an ice-water bath.

-

Acylation: Add methacryloyl chloride (4.8 mL, 50 mmol) dissolved in 20 mL of anhydrous THF dropwise to the stirred solution over 30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase, checking for the consumption of 4-aminophenol.

Detailed Laboratory Protocol: Purification

-

Isolation: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of THF.

-

Concentration: Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.[4]

-

Final Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether to remove any residual soluble impurities, and dry them under vacuum. A typical yield is around 40-50%.[4]

Comprehensive Characterization

Rigorous characterization is imperative to confirm the chemical structure and purity of the synthesized HPMA-Phenol monomer before its use in polymerization or other applications.

Characterization Workflow Diagram

Sources

An In-Depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide: Properties, Synthesis, and Biomedical Applications

Abstract

N-(4-hydroxyphenyl)methacrylamide (HPMA) is a functional monomer of significant interest within the fields of polymer chemistry, materials science, and drug development. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, allows for the creation of advanced polymeric materials with tailored properties. This guide provides a comprehensive technical overview of HPMA, detailing its fundamental physicochemical properties, synthesis methodologies for its polymeric derivatives, and critical insights into its applications, particularly in the development of biocompatible materials and drug delivery systems. The discussion is grounded in established experimental protocols and aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile monomer.

Introduction: The Significance of a Functional Monomer

In the landscape of biomedical materials, the ability to design polymers with precise functionalities is paramount. N-(4-hydroxyphenyl)methacrylamide stands out as a critical building block in this endeavor. Its structure combines a vinyl group, susceptible to radical polymerization, with a phenolic hydroxyl group that can be leveraged for further chemical modification or can impart specific interactive properties to the resulting polymer. This dual functionality makes HPMA and its derivatives highly valuable for applications ranging from sophisticated drug delivery vehicles to substrates for cell culture and tissue engineering.[1] The incorporation of HPMA into polymer backbones can enhance hydrophilicity, provide sites for bioconjugation, and influence the material's overall biocompatibility.

Physicochemical Properties of N-(4-hydroxyphenyl)methacrylamide

A thorough understanding of a monomer's intrinsic properties is the bedrock of rational polymer design. The key physicochemical data for N-(4-hydroxyphenyl)methacrylamide are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][3] |

| CAS Number | 19243-95-9 | [1][2][3] |

| IUPAC Name | N-(4-hydroxyphenyl)-2-methylprop-2-enamide | [2] |

| Synonyms | N-(p-Hydroxyphenyl)methacrylamide, p-Hydroxymethacrylanilide | [2] |

| Appearance | White to light brown powder/crystal | |

| Melting Point | 142-147 °C | |

| Storage Temperature | 2-8°C, in a cool, dark place |

Synthesis of HPMA-Based Copolymers: A Methodological Overview

While HPMA serves as the monomer, its true utility is realized upon polymerization, often with co-monomers, to create functional polymers. A common approach is free radical polymerization, which allows for the synthesis of copolymers with tailored compositions and properties. The following protocol describes a representative synthesis of a copolymer incorporating an HPMA derivative, illustrating the fundamental principles.

Expertise in Practice: The Rationale Behind the Protocol

The choice of free radical polymerization is often dictated by its robustness and tolerance to various functional groups. The initiator, such as AIBN, is selected for its predictable decomposition kinetics at a given temperature, allowing for controlled initiation of the polymerization process. The solvent system is chosen to ensure the solubility of all reactants (monomers, initiator) and the resulting polymer. Post-synthesis purification via dialysis is a critical step to remove unreacted monomers and low-molecular-weight oligomers, which is essential for biomedical applications where purity and biocompatibility are paramount.

Experimental Protocol: Free Radical Copolymerization

-

Monomer and Initiator Preparation : Dissolve the desired molar ratios of N-(4-hydroxyphenyl)methacrylamide and a co-monomer (e.g., N-(2-hydroxypropyl)methacrylamide) in a suitable solvent (e.g., DMF or DMSO).

-

Initiation : Add a free radical initiator, such as Azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator will influence the final molecular weight of the polymer.

-

Polymerization Reaction : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. Heat the mixture to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and allow the reaction to proceed for a specified time (typically 12-24 hours).

-

Purification : After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether). The crude polymer is then re-dissolved in an appropriate solvent and purified, often by dialysis against water, to remove unreacted monomers and initiator fragments.

-

Lyophilization : The purified polymer solution is freeze-dried (lyophilized) to obtain the final product as a solid.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of an HPMA-based copolymer.

Analytical Characterization: Ensuring Quality and Consistency

The characterization of the synthesized polymer is a self-validating step to confirm its structure, molecular weight, and purity. A combination of analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the incorporation of the monomers into the polymer backbone and to determine the copolymer composition.[4]

-

Gel Permeation Chromatography (GPC) : GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer, which are critical parameters for drug delivery applications.[4]

-

Differential Scanning Calorimetry (DSC) : DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.[4]

Visualization of the Analytical Workflow

Caption: Standard analytical workflow for HPMA copolymer characterization.

Applications in Drug Development and Research

Polymers derived from HPMA, particularly poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA), are renowned for their use in creating polymer-drug conjugates.[5][6] These systems enhance the therapeutic index of cytotoxic drugs by altering their pharmacokinetics.

Mechanism of Action: The EPR Effect

HPMA-based polymer-drug conjugates are designed to be large enough to avoid rapid renal clearance, thus prolonging their circulation time in the bloodstream.[5] This extended circulation allows them to preferentially accumulate in solid tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors permit these large polymer conjugates to enter and be retained in the tumor microenvironment, leading to targeted drug delivery.[5]

Drug and Gene Delivery Systems

HPMA has been incorporated into more complex delivery systems. For instance, chitosan modified with N-(4-hydroxyphenyl)methacrylamide has been developed as a carrier for both drugs (like curcumin) and genes.[7][8][9][10] These modified chitosan nanoparticles demonstrated enhanced transfection efficiency in cancer cells and sustained drug release, highlighting the versatility of the HPMA moiety in creating sophisticated delivery vehicles.[7][8][9][10]

Visualization of a Polymer-Drug Conjugate Concept

Caption: Conceptual diagram of an HPMA-based polymer-drug conjugate.

Biocompatibility and Safety Profile

A critical requirement for any material intended for biomedical use is its biocompatibility. Copolymers based on HPMA and its close analog, N-(2-hydroxypropyl)methacrylamide, have been extensively studied and are generally considered to be biocompatible, non-toxic, and non-immunogenic.[5][6][11]

-

Low Cytotoxicity : Studies using MTT assays on various cell lines have shown high cell viability (often >95%) even at high concentrations of PHPMA-based polymers, indicating their low cytotoxicity.[11]

-

Non-Immunogenicity : In vivo studies have demonstrated that these copolymers elicit a very weak immune response, which is crucial for preventing adverse reactions upon administration.[12]

-

Improved Biocompatibility of Devices : Polyacrylamide-based hydrogel coatings, which share structural similarities with HPMA polymers, have been shown to significantly improve the biocompatibility of implanted medical devices by reducing the foreign body response.[13][14]

For handling the monomer itself, standard laboratory safety precautions should be observed. It is classified as harmful if swallowed.[15] Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the powder in a well-ventilated area.

Conclusion and Future Outlook

N-(4-hydroxyphenyl)methacrylamide is a highly valuable monomer that serves as a cornerstone for the development of advanced functional polymers for biomedical applications. Its unique combination of a polymerizable group and a modifiable phenolic moiety provides a versatile platform for creating materials with precisely controlled properties. From enhancing the efficacy of cancer chemotherapy through polymer-drug conjugates to serving as a component in gene delivery systems and biocompatible coatings, the impact of HPMA is significant and expanding. Future research will likely focus on creating even more complex and "smart" HPMA-based polymers that can respond to specific biological stimuli, further advancing the fields of targeted drug delivery and regenerative medicine.

References

-

Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. ResearchGate. [Link]

-

Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. PubMed. [Link]

-

Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Universitat Ramon Llull. [Link]

-

Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Universitat Ramon Llull (Catalan). [Link]

-

N-(4-hydroxyphenyl)acrylamide | C9H9NO2 | CID 36830. PubChem - NIH. [Link]

-

Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC - NIH. [Link]

-

HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH. [Link]

-

A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging. PMC - NIH. [Link]

-

Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. ResearchGate. [Link]

-

Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. PMC - NIH. [Link]

-

Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. PubMed. [Link]

-

Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. IOPscience. [Link]

-

Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. ResearchGate. [Link]

-

Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro. PubMed. [Link]

-

New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PMC - PubMed Central. [Link]

Sources

- 1. N-(4-HYDROXYPHENYL)METHACRYLAMIDE | 19243-95-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merit.url.edu [merit.url.edu]

- 10. merit.url.edu [merit.url.edu]

- 11. A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(4-Hydroxyphenyl)methacrylamide | 19243-95-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of N-(4-hydroxyphenyl)methacrylamide in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of N-(4-hydroxyphenyl)methacrylamide (HPMA), a functionalized monomer with significant potential in biomedical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of HPMA's behavior in various organic solvents. While quantitative solubility data for HPMA is not extensively available in public literature, this guide synthesizes known physicochemical properties, theoretical solubility principles, and established experimental methodologies to empower researchers in their formulation and process development endeavors. A comparative analysis with the parent compound, acrylamide, is provided to offer contextual insights into the solubility behavior of this important methacrylamide derivative.

Introduction: The Significance of N-(4-hydroxyphenyl)methacrylamide (HPMA)

N-(4-hydroxyphenyl)methacrylamide (HPMA), also known as N-(p-hydroxyphenyl)methacrylamide, is a versatile monomer that combines a polymerizable methacrylamide group with a functional phenol moiety.[1][2] This unique structure makes it a valuable building block for the synthesis of advanced polymers with tailored properties for applications such as drug delivery systems, hydrogels for tissue engineering, and photoresists for lithography.[3] The success of these applications is intrinsically linked to the ability to dissolve and process HPMA in suitable organic solvents. Understanding its solubility is therefore a critical prerequisite for rational solvent selection, optimizing reaction conditions for polymerization, and developing robust purification and formulation strategies.

Physicochemical Properties of N-(4-hydroxyphenyl)methacrylamide

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The key properties of HPMA are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Melting Point | 142-147 °C | [4] |

| Appearance | White to gray to brown powder/crystal | [3] |

| CAS Number | 19243-95-9 | [4] |

The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting amide group, coupled with an aromatic ring and a non-polar methyl group, results in a molecule with a nuanced polarity. This complex structure suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polarity, in this context, encompasses a range of intermolecular forces, including:

-

Van der Waals forces: Weak, non-specific attractions between molecules.

-

Dipole-dipole interactions: Attractive forces between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

HPMA's structure allows for all three types of interactions. The phenolic hydroxyl group and the amide N-H group are strong hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. Therefore, solvents that can effectively engage in these interactions are more likely to be good solvents for HPMA.

Solubility Profile of N-(4-hydroxyphenyl)methacrylamide

Based on available literature and supplier information, the solubility of HPMA in organic solvents can be summarized as follows. It is important to note that quantitative data is sparse, and the information is primarily qualitative.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility of HPMA |

| Acetone | 5.1 | 20.7 | Soluble[3] |

| Methanol | 5.1 | 32.7 | Data not available |

| Ethanol | 4.3 | 24.5 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data not available |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data not available |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Data not available |

The known solubility in acetone, a polar aprotic solvent, is consistent with the theoretical principles discussed. Acetone's carbonyl group can act as a hydrogen bond acceptor for HPMA's hydroxyl and amide protons. To provide a point of reference, the quantitative solubility of the parent, unsubstituted compound, acrylamide, is presented below.

Table 2: Quantitative Solubility of Acrylamide

| Solvent | Solubility ( g/100 mL) | Source |

| Water (30°C) | 215 | [6] |

| Methanol | 155 | [6] |

| Ethanol | 86 | [6] |

| Acetone | 63.1 | [6] |

The high solubility of acrylamide in polar protic solvents like water, methanol, and ethanol is due to its ability to form strong hydrogen bonds. The introduction of the bulky, more hydrophobic 4-hydroxyphenyl group in HPMA is expected to decrease its solubility in highly polar solvents like water and increase its affinity for solvents with some aromatic or less polar character, while still retaining solubility in polar organic solvents that can accommodate hydrogen bonding.

Experimental Determination of Solubility: A Methodological Overview

For researchers requiring precise, quantitative solubility data for HPMA in specific solvents, experimental determination is necessary. The "shake-flask" method is a widely accepted and robust technique for this purpose.[7]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating a surplus of the solid solute with the solvent of interest until the solution is saturated.

Protocol:

-

Preparation: Add an excess amount of crystalline N-(4-hydroxyphenyl)methacrylamide to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and preliminary experiments are often needed to determine the required equilibration time.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles. Filtration should be performed at the equilibration temperature to prevent precipitation.

-

Quantification: Accurately measure the concentration of HPMA in the clear, saturated supernatant. This can be achieved using various analytical techniques, such as:

-

High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for quantifying the analyte.

-

UV-Vis Spectroscopy: Applicable if HPMA has a distinct chromophore and the solvent does not interfere with the measurement. A calibration curve must be prepared.

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residue. This method is less sensitive and requires a non-volatile solute.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Workflow for determining the solubility of HPMA using the shake-flask method.

Factors Influencing the Solubility of HPMA

Several factors can influence the solubility of N-(4-hydroxyphenyl)methacrylamide in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like recrystallization for purification.

-

Solvent Polarity and Hydrogen Bonding Capacity: As previously discussed, a solvent's ability to match the polarity and engage in hydrogen bonding with HPMA is a primary determinant of solubility.

-

Purity of HPMA: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion and Future Directions

N-(4-hydroxyphenyl)methacrylamide is a monomer of growing importance, and a thorough understanding of its solubility is paramount for its effective utilization. While qualitative data indicates its solubility in acetone, this guide highlights the significant need for comprehensive, quantitative solubility studies across a range of common organic solvents. The experimental protocols and theoretical considerations presented herein provide a robust framework for researchers to generate this critical data. Future work should focus on the systematic experimental determination of HPMA's solubility in solvents such as methanol, ethanol, DMSO, and DMF, as a function of temperature. Such data will be invaluable for the continued development of novel polymers and materials based on this versatile monomer.

References

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]

-

N-(4-hydroxyphenyl)methacrylamide (C10H11NO2). PubChemLite. [Link]

Sources

- 1. N-(4-Hydroxyphenyl)acrylamide | 34443-04-4 [sigmaaldrich.com]

- 2. N-(4-Hydroxyphenyl)methacrylamide | 19243-95-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. N-(4-HYDROXYPHENYL)METHACRYLAMIDE | 19243-95-9 [chemicalbook.com]

- 4. (4-Hydroxyphenyl)methacrylamide = 98 19243-95-9 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of N-(4-Hydroxyphenyl)methacrylamide

An In-depth Technical Guide to the ¹H NMR Spectrum of N-(4-Hydroxyphenyl)methacrylamide

Abstract

N-(4-Hydroxyphenyl)methacrylamide (HPMAm) is a critical monomer in the synthesis of advanced functional polymers, particularly for biomedical applications such as drug delivery systems and hydrogels.[1][2] Its precise chemical structure dictates the physicochemical properties and ultimate performance of these materials. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as an indispensable tool for the unequivocal structural verification and purity assessment of HPMAm. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of N-(4-Hydroxyphenyl)methacrylamide, intended for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of the spectrum, present a detailed, peak-by-peak interpretation, outline a validated experimental protocol for data acquisition, and discuss advanced spectral considerations.

Introduction

The Significance of N-(4-Hydroxyphenyl)methacrylamide

N-(4-Hydroxyphenyl)methacrylamide is a bifunctional monomer featuring a polymerizable methacrylamide group and a reactive phenolic hydroxyl group.[3] This unique architecture makes it a valuable building block in polymer chemistry. The methacrylamide moiety allows for its incorporation into polymer backbones via free-radical polymerization, while the phenolic hydroxyl group offers a site for further chemical modification, conjugation with bioactive molecules, or participation in hydrogen bonding to modulate material properties.[3] Consequently, HPMAm-based polymers are extensively investigated for applications requiring biocompatibility and specific functionalities, including cell expansion substrates and gene carriers.[2][4]

The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[5] It operates by probing the magnetic properties of hydrogen nuclei (protons) within a molecule. By analyzing the chemical shift, integration, and spin-spin coupling patterns of the NMR signals, one can determine the number of different types of protons, their relative abundance, and their connectivity, thereby confirming the compound's identity and purity. For a monomer like HPMAm, ¹H NMR is crucial for verifying that the synthesis was successful and that no isomeric side products were formed.

Molecular Structure and Proton Environments

The structure of N-(4-Hydroxyphenyl)methacrylamide contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. Understanding these environments is the first step in interpreting the spectrum.

Caption: Molecular structure of N-(4-Hydroxyphenyl)methacrylamide with distinct proton environments labeled.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

Before analyzing an experimental spectrum, we can predict the expected signals based on fundamental NMR principles. This theoretical framework is essential for accurate spectral assignment.

| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hₐ | Phenolic Hydroxyl (-OH) | 4.0 - 8.0 (broad, solvent dependent)[6] | Singlet (s) | 1H |

| Hᵦ, Hᵦ' | Aromatic (ortho to -NH) | 7.0 - 7.5 | Doublet (d) | 2H |

| Hᵦ, Hᵦ' | Aromatic (ortho to -OH) | 6.7 - 7.0 | Doublet (d) | 2H |

| H꜀ | Methyl (-CH₃) | ~2.0 | Singlet (s) | 3H |

| HᏧ | Amide (-NH) | 8.0 - 10.0 (broad, solvent dependent)[7][8] | Singlet (s) | 1H |

| Hₑ | Vinylic (=CH₂) | 5.0 - 6.0 | Singlet (s) or Multiplet (m) | 2H |

The Aromatic Region (Hᵦ)

Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[9][10] In HPMAm, the para-substitution pattern creates a symmetrical A'A'B'B' system. The two protons ortho to the electron-donating hydroxyl group are chemically equivalent and will be shifted upfield relative to benzene (δ ≈ 7.3 ppm).[11] Conversely, the two protons ortho to the more electron-withdrawing methacrylamide group will be shifted downfield. This results in two distinct signals, each integrating to two protons. Due to coupling with their adjacent neighbors (ortho-coupling), both signals are expected to appear as doublets with a typical coupling constant (³JHH) of 7-10 Hz.[11]

The Vinylic Protons (Hₑ)

The two protons on the terminal double bond (=CH₂) are vinylic protons, typically found in the 4.5-6.5 ppm range.[12] Although they are attached to the same carbon, they can be chemically non-equivalent due to restricted rotation and the anisotropic effect of the nearby carbonyl group. They will appear as two separate, closely spaced signals. They do not have adjacent protons to couple with, so they are often observed as sharp singlets or as very narrow multiplets due to long-range coupling.[13]

The Methyl Protons (H꜀)

The methyl group is attached to an sp²-hybridized carbon of the double bond. These protons are expected to resonate around 1.9-2.1 ppm. Since there are no protons on the adjacent carbon, this signal will appear as a sharp singlet, integrating to three protons.[14]

The Labile Protons: Amide (HᏧ) and Phenolic (Hₐ)

The amide (-NH) and phenolic (-OH) protons are "labile," meaning they can exchange with each other and with trace amounts of water or acid in the solvent. This exchange process often leads to signal broadening. Their chemical shifts are highly dependent on solvent, temperature, and concentration.[15][16]

-

Amide Proton (HᏧ): The C-N bond in amides has partial double-bond character, which can lead to rotational isomers and further signal complexity.[8][17] In a non-hydrogen-bonding solvent like CDCl₃, the signal may be sharp, while in a hydrogen-bonding solvent like DMSO-d₆, it is typically a broader singlet found significantly downfield (often > 9.0 ppm).[7]

-

Phenolic Proton (Hₐ): The hydroxyl proton signal also varies but is typically found between 4-8 ppm for phenols.[6] Its appearance as a sharp or broad singlet depends on the rate of chemical exchange. A key technique for confirming both Hₐ and HᏧ signals is D₂O exchange, where adding a drop of deuterium oxide to the NMR tube results in the disappearance of these signals as the protons are replaced by non-signal-producing deuterium.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality spectral data. This section outlines a validated methodology for the ¹H NMR analysis of N-(4-Hydroxyphenyl)methacrylamide.

Causality in Experimental Design: Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. Its high polarity readily dissolves HPMAm. Crucially, DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate of the -NH and -OH protons. This results in sharper, more distinct signals for these labile protons, making their identification and integration more reliable.[15]

-

Deuterated Chloroform (CDCl₃): While a common NMR solvent, it is less ideal for HPMAm. The compound's solubility may be limited, and the labile proton signals are often very broad or may not be observed at all due to faster chemical exchange.[18]

Step-by-Step Sample Preparation

This protocol is designed to minimize impurities and ensure sample homogeneity, which is critical for accurate shimming and high-resolution spectra.[19][20]

-

Glassware Preparation: Ensure a high-quality 5 mm NMR tube and a small sample vial are clean and completely dry to prevent contamination from residual solvents or water.[21]

-

Sample Weighing: Accurately weigh 10-15 mg of N-(4-Hydroxyphenyl)methacrylamide directly into the clean, dry vial.[18]

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (DMSO-d₆ is recommended) to the vial.[20] Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is critical; suspended particles will degrade spectral quality.[19]

-

Filtration and Transfer: To remove any dust or insoluble impurities, filter the solution. Pack a small plug of cotton or glass wool into a Pasteur pipette. Use this filter to transfer the sample solution from the vial into the NMR tube.[21]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Caption: Experimental workflow for preparing an NMR sample of HPMAm.

Instrument Parameters and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[22]

-

Acquisition: Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, remove the tube, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum. The signals corresponding to Hₐ (-OH) and HᏧ (-NH) should significantly decrease in intensity or disappear entirely.

Conclusion

The ¹H NMR spectrum of N-(4-Hydroxyphenyl)methacrylamide provides a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the distinct chemical shifts, integration values, and coupling patterns for the aromatic, vinylic, methyl, amide, and phenolic protons is essential for any scientist working with this important monomer. By following a validated experimental protocol, particularly with the judicious choice of DMSO-d₆ as the solvent, researchers can obtain high-quality, reproducible spectra. This enables confident structural confirmation, purity assessment, and quality control, which are foundational steps for the successful development of advanced polymers for scientific and therapeutic applications.

References

- University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Abraham, R. J., et al. (2009). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 47(11), 995-1006.

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

- University of Ottawa. (n.d.). How to make an NMR sample.

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85.

- Barrett, A. G. M., et al. (n.d.). Vinyl coupling constants in the ¹H NMR relevant to the constitution of dimer 63. ResearchGate.

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- ResearchGate. (n.d.). (a) ¹H NMR of amide protons of 3 series at a concentration of ~10 mM.

- Bai, D. (2023). ¹H NMR Spectrum of Amide Compounds. University Chemistry.

- University of Wisconsin-Madison. (n.d.). Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts.

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(4-hydroxyphenyl)methacrylamide (C10H11NO2). Retrieved from [Link]

-

Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Retrieved from [Link]

- ResearchGate. (n.d.). The amide proton region of the ¹H NMR spectra: in DMSO-d₆.

-

University of California, Davis. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

PubMed. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Retrieved from [Link]

-

MDPI. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C₃N₄ and CuPc/g-C₃N₄ Catalysts for Efficient Degradation of Chlorinated Phenols. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Coupling in ¹H NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

- ResearchGate. (n.d.). Fig. S1 ¹H NMR spectra of each compound, including HPMA.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000020). Retrieved from [Link]

- ResearchGate. (n.d.). Figure S1. ¹H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(4-HYDROXYPHENYL)METHACRYLAMIDE | 19243-95-9 [chemicalbook.com]

- 3. CAS 19243-95-9: (4-Hydroxyphenyl)methacrylamide [cymitquimica.com]

- 4. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 21. How to make an NMR sample [chem.ch.huji.ac.il]

- 22. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the FTIR Spectroscopy of N-(4-Hydroxyphenyl)methacrylamide Monomer

This guide provides a comprehensive technical overview of the synthesis and Fourier-Transform Infrared (FTIR) spectroscopic analysis of the N-(4-Hydroxyphenyl)methacrylamide (HPMAm) monomer. It is intended for researchers, scientists, and drug development professionals who utilize this versatile monomer in the creation of advanced polymers and biomaterials. This document offers field-proven insights into the causality behind experimental choices and provides self-validating protocols for the synthesis and characterization of HPMAm.

Introduction: The Significance of N-(4-Hydroxyphenyl)methacrylamide and the Role of FTIR

N-(4-Hydroxyphenyl)methacrylamide (HPMAm) is a functionalized monomer of significant interest in the fields of biomaterials and polymer chemistry.[1] Its structure, incorporating a polymerizable methacrylamide group and a phenolic hydroxyl group, allows for the synthesis of polymers with tailored properties such as hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification. These characteristics make HPMAm a valuable building block for hydrogels, drug delivery systems, and other biomedical applications.[2]

The precise chemical structure and purity of the HPMAm monomer are critical for achieving the desired properties in the final polymeric material. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the characterization of HPMAm. It provides a unique vibrational fingerprint of the molecule, allowing for the confirmation of its synthesis and the identification of key functional groups. This guide will delve into the synthesis of HPMAm and the detailed interpretation of its FTIR spectrum.

Synthesis of N-(4-Hydroxyphenyl)methacrylamide (HPMAm)

The synthesis of HPMAm is typically achieved through the acylation of 4-aminophenol with methacryloyl chloride or methacrylic anhydride in the presence of a base. The hydroxyl group of the 4-aminophenol is less nucleophilic than the amino group, leading to preferential N-acylation.

Experimental Protocol: Synthesis of N-(4-Hydroxyphenyl)methacrylamide

This protocol is adapted from established methods for the synthesis of N-substituted acrylamides and methacrylamides.[3][4]

Materials:

-

4-Aminophenol

-

Methacryloyl chloride (or Methacrylic anhydride)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol in the anhydrous solvent.

-

Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methacryloyl chloride in the anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(4-Hydroxyphenyl)methacrylamide as a solid.

FTIR Spectroscopy of N-(4-Hydroxyphenyl)methacrylamide: A Detailed Analysis

The FTIR spectrum of HPMAm provides a wealth of information about its molecular structure. The following sections detail the expected vibrational modes and their corresponding absorption frequencies.

Sample Preparation and Data Acquisition

For accurate and reproducible FTIR analysis of the solid HPMAm monomer, the Attenuated Total Reflectance (ATR) technique is highly recommended.

Experimental Protocol: FTIR-ATR Analysis of HPMAm

-

Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal is collected.

-

Sample Application: Place a small amount of the purified, dry HPMAm powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: Process the obtained spectrum, which may include baseline correction and normalization if required for comparative analysis.

Interpretation of the FTIR Spectrum of HPMAm

The FTIR spectrum of HPMAm can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Table 1: Predicted Vibrational Frequencies and Assignments for N-(4-Hydroxyphenyl)methacrylamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | O-H Stretch (phenolic) | -OH | Strong, Broad |

| ~3250 | N-H Stretch (amide) | -NH- | Medium, Broad |

| ~3100-3000 | C-H Stretch (aromatic & vinyl) | Ar-H, =C-H | Medium to Weak |

| ~2950-2850 | C-H Stretch (methyl) | -CH₃ | Weak |

| ~1660 | C=O Stretch (Amide I) | -C=O | Strong |

| ~1620 | C=C Stretch (vinyl) | C=C | Medium |

| ~1540 | N-H Bend & C-N Stretch (Amide II) | -NH-, -C-N- | Medium |

| ~1510 & ~1440 | C=C Stretch (aromatic ring) | Ar C=C | Medium to Strong |

| ~1240 | C-O Stretch (phenolic) | Ar-O | Strong |

| ~940 | =C-H Out-of-plane bend (vinyl) | =CH₂ | Medium |

| ~830 | C-H Out-of-plane bend (aromatic) | Ar-H (para-substituted) | Strong |

Detailed Peak Analysis:

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad and strong absorption band is expected around 3300 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group (-OH). This broadening is a result of intermolecular hydrogen bonding. Overlapping with this, a medium-intensity, broad peak around 3250 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.

-

C-H Stretching Region (3100-2800 cm⁻¹): Weaker to medium intensity peaks between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring and the vinyl group. The C-H stretching of the methyl group on the methacrylamide moiety will appear as weak absorptions in the 2950-2850 cm⁻¹ range.

-

Carbonyl and Double Bond Region (1700-1500 cm⁻¹):

-

Amide I Band: A strong and sharp absorption peak around 1660 cm⁻¹ is a hallmark of the C=O stretching vibration of the secondary amide group. This is one of the most prominent peaks in the spectrum.

-

C=C Stretching: The stretching vibration of the vinyl C=C double bond is expected to appear as a medium intensity peak around 1620 cm⁻¹.

-

Amide II Band: A medium intensity peak around 1540 cm⁻¹ is attributed to the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations.

-

Aromatic C=C Stretching: Two or more medium to strong intensity peaks are expected in the 1510 cm⁻¹ and 1440 cm⁻¹ regions, corresponding to the skeletal C=C stretching vibrations within the aromatic ring.

-

-

Fingerprint Region (below 1500 cm⁻¹):

-

C-O Stretching: A strong absorption band around 1240 cm⁻¹ is characteristic of the C-O stretching vibration of the phenolic group.

-

Out-of-Plane Bending: A medium intensity peak around 940 cm⁻¹ can be assigned to the out-of-plane bending of the vinyl =C-H bonds. A strong peak around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-substituted aromatic ring, providing clear evidence of the substitution pattern.

-

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of HPMAm and the workflow for its synthesis and characterization.

Caption: Molecular Structure of N-(4-Hydroxyphenyl)methacrylamide.

Caption: Workflow for the Synthesis and FTIR Characterization of HPMAm.

Conclusion

FTIR spectroscopy is a powerful and essential tool for the characterization of the N-(4-Hydroxyphenyl)methacrylamide monomer. This guide has provided a detailed protocol for the synthesis of HPMAm and a comprehensive analysis of its expected FTIR spectrum. By understanding the characteristic vibrational frequencies of the key functional groups, researchers can confidently verify the successful synthesis and purity of this important monomer, ensuring the quality and reproducibility of their downstream polymeric materials. The combination of a robust synthetic protocol and a thorough spectroscopic analysis provides a solid foundation for the development of novel biomaterials and advanced polymer systems.

References

-

Chen, W.-Q., Ya, Q., & Duan, X.-M. (2006). N-(4-Hydroxyphenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(1), o145–o146. [Link]

-

Jaiswal, S., Mehrotra, S., Sharma, S., Kumar, A., & Dutta, P. K. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75–85. [Link]

-

PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Retrieved January 8, 2026, from [Link]

-

Riem, M., Meißner, T., & Heinze, T. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2559. [Link]

Sources

- 1. N-(4-HYDROXYPHENYL)METHACRYLAMIDE | 19243-95-9 [chemicalbook.com]

- 2. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Thermal Properties of N-(4-Hydroxyphenyl)methacrylamide Polymers

This technical guide provides a comprehensive overview of the thermal properties of polymers derived from N-(4-Hydroxyphenyl)methacrylamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of polymer thermal analysis with specific insights into the behavior of this promising class of materials. We will delve into the critical thermal characteristics that govern the stability, processing, and application of these polymers, particularly in contexts sensitive to temperature, such as biomedical and pharmaceutical formulations.

Introduction: The Significance of N-(4-Hydroxyphenyl)methacrylamide Polymers

N-(4-Hydroxyphenyl)methacrylamide (HPMAm) polymers are a subject of growing interest in the biomedical field. The phenolic hydroxyl group offers a versatile site for further functionalization, making these polymers attractive for drug delivery systems, tissue engineering scaffolds, and biocompatible materials. The thermal properties of these polymers are paramount, as they dictate the upper and lower temperature limits for their synthesis, storage, and in-vivo application. Understanding the glass transition temperature (Tg) and thermal decomposition profile is crucial for ensuring the material's integrity and performance.

This guide will provide a detailed examination of these thermal properties, grounded in established analytical techniques. While direct, extensive literature on the homopolymer of N-(4-Hydroxyphenyl)methacrylamide is emerging, we will draw upon data from structurally similar and copolymerized systems to build a robust understanding.

Foundational Concepts in Polymer Thermal Analysis